Y06137

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Y06137 is a selective inhibitor of the bromodomain and extra-terminal (BET) family proteins, which include BRD2, BRD3, BRD4, and BRDT . These proteins are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated lysines on histone tails . This compound has shown promising therapeutic effects, particularly in the treatment of castration-resistant prostate cancer .

Preparation Methods

The synthesis of Y06137 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to produce this compound in larger quantities .

Chemical Reactions Analysis

Y06137 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

Scientific Research Applications

The compound Y06137 is a benzo[ d]isoxazole that functions as a potent and selective BET (bromodomain and extra-terminal) inhibitor . It is primarily researched for its potential in treating castration-resistant prostate cancer (CRPC) .

Scientific Research Applications

This compound as a BET Bromodomain Inhibitor: this compound demonstrates significant binding activity to BET proteins . In particular, it binds to the BRD4(1) bromodomain with a Kd value of 81 nM . It also exhibits high selectivity over non-BET subfamily members .

Anticancer Activity: Studies have shown that Y06036 and this compound potently inhibit cell growth, colony formation, and the expression of AR (androgen receptor), AR-regulated genes, and MYC in prostate cancer cell lines . In a C4-2B CRPC xenograft tumor model in mice, these compounds also demonstrated therapeutic effects .

Other therapeutic applications: Besides cancer treatment, Hyaluronic Acid (HA) is a powerful bioactive molecule that has demonstrated its efficacy in anti-aging, atherosclerosis, and other pathological conditions . HA applications cover several fields ranging from cosmetic formulations to viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy .

Mechanism of Action

Y06137 exerts its effects by selectively binding to the bromodomain of BRD4 with a dissociation constant (Kd) of 81 nanomolar . This binding prevents BRD4 from interacting with acetylated lysines on histone tails, thereby inhibiting the transcription of target genes . The inhibition of BET proteins leads to the downregulation of genes involved in cell proliferation and survival, such as the androgen receptor and MYC . This mechanism is particularly effective in castration-resistant prostate cancer, where these genes play a critical role in disease progression .

Comparison with Similar Compounds

Y06137 is compared with other BET inhibitors, such as JQ1 and I-BET762, which also target the bromodomains of BET proteins . While all these compounds share a similar mechanism of action, this compound exhibits higher selectivity and potency for BRD4 compared to other inhibitors . This makes this compound a valuable tool for studying BET biology and a promising candidate for therapeutic development .

Similar Compounds

- JQ1

- I-BET762

- OTX015

- CPI-0610

These compounds, like this compound, are used in research and therapeutic applications targeting BET proteins .

Biological Activity

Y06137 is a selective inhibitor targeting bromodomain and extraterminal (BET) proteins, particularly BRD4. This compound has garnered attention for its potential therapeutic applications in various cancers, including castration-resistant prostate cancer (CRPC). The following sections provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Binding Affinity

This compound is characterized by a benzo[d]isoxazole structure, which is crucial for its interaction with BRD4. The binding affinity of this compound to the BRD4(1) bromodomain has been reported with a dissociation constant (Kd) of approximately 81 nM . This strong binding affinity indicates its potential effectiveness as a BET inhibitor.

This compound functions by displacing BRD4 from chromatin, thereby inhibiting the transcriptional regulation of genes associated with oncogenesis. This mechanism is particularly relevant in the context of CRPC, where aberrant signaling pathways contribute to tumor progression. The inhibition of BRD4 leads to:

- Downregulation of MYC : this compound effectively reduces the expression of MYC, an oncogene frequently overexpressed in various cancers .

- Inhibition of AR-regulated genes : The compound suppresses the expression of androgen receptor (AR)-regulated genes, which are critical in prostate cancer progression .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several preclinical studies. Key findings include:

- Cell Proliferation Inhibition : this compound demonstrated significant inhibition of cell growth and colony formation in prostate cancer cell lines .

- Gene Expression Modulation : It was observed to reduce mRNA levels of AR-regulated genes such as PSA (Prostate-Specific Antigen), KLK2, and TMPRSS2 .

- Comparison with Other Inhibitors : In comparative studies, this compound showed stronger activity than other second-generation antiandrogens like enzalutamide .

Case Studies and Research Findings

A variety of studies have explored the implications of using this compound in cancer treatment:

- Prostate Cancer Models : In vitro studies using prostate cancer cell lines revealed that treatment with this compound resulted in decreased viability and proliferation rates. These findings suggest its potential as a therapeutic agent against CRPC .

- Combination Therapies : Research indicates that combining this compound with other inhibitors may enhance therapeutic efficacy. For instance, pairing it with PLK1 inhibitors has been suggested to synergistically inhibit CRPC growth by targeting multiple pathways involved in tumorigenesis .

- In Vivo Studies : Animal model studies have shown that administration of this compound leads to tumor regression and improved survival rates in models of NUT midline carcinoma (NMC), highlighting its potential beyond prostate cancer .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | Benzo[d]isoxazole derivative |

| Binding Affinity (Kd) | 81 nM for BRD4(1) |

| Key Mechanisms | Displaces BRD4 from chromatin; downregulates MYC and AR-regulated genes |

| Efficacy in Cell Lines | Significant inhibition of growth and colony formation |

| Comparison with Other Drugs | More potent than enzalutamide |

| Potential Applications | Treatment for CRPC and other malignancies |

Properties

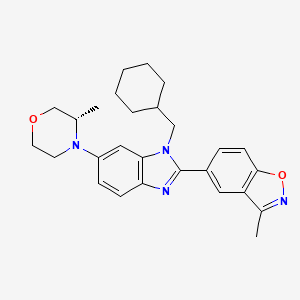

IUPAC Name |

5-[1-(cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNBHVRGVCHIQ-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.